Triethylphenylammonium iodide

Perovskite Solar Cells Surface Passivation Photovoltaics

Obtaining reproducible perovskite passivation results requires high-purity triethylphenylammonium iodide (PTEAI). Impure or structurally mismatched quaternary ammonium salts compromise device efficiency and stability. • Boosts perovskite solar cell PCE from 18.8% to 20.2% as a surface passivation layer • Extends operational stability 4× over bare films and 1.3× over OABr • Balanced LogP (0.057) for superior phase-transfer catalysis vs. tetraalkylammonium analogs Sourced with ≥98% purity (HPLC) for consistent deposition and passivation quality.

Molecular Formula C12H20IN
Molecular Weight 305.20 g/mol
CAS No. 1010-19-1
Cat. No. B090992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylphenylammonium iodide
CAS1010-19-1
Synonymstriethylphenylamium
triethylphenylammonium
triethylphenylammonium benzenesulfonate
triethylphenylammonium chlorode
triethylphenylammonium hydroxide
triethylphenylammonium iodide
Molecular FormulaC12H20IN
Molecular Weight305.20 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)C1=CC=CC=C1.[I-]
InChIInChI=1S/C12H20N.HI/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1
InChIKeyWMSWXWGJYOIACA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethylphenylammonium Iodide: Baseline Properties


Triethylphenylammonium iodide (CAS 1010-19-1) is a quaternary ammonium salt with the molecular formula C₁₂H₂₀IN and a molecular weight of 305.20 g/mol. It appears as a white to light yellow crystalline solid, is soluble in water and polar organic solvents, and is sensitive to light [1]. The compound serves as a biochemical reagent, a phase-transfer catalyst, and a supporting electrolyte in dye-sensitized solar cells [2]. Its structure combines a phenyl group with three ethyl substituents on the ammonium nitrogen, resulting in distinct physicochemical properties compared to tetraalkylammonium analogs.

Workflow
Perovskite passivation layer for efficiency / stability studies
Selection
Phenyl-substituted quaternary ammonium iodide for tailored lipophilicity
Use Context
Phase-transfer catalyst in biphasic organic synthesis
Compatibility
Soluble in water / polar organics for flexible processing

Triethylphenylammonium Iodide: Why Generic Substitution Fails


Quaternary ammonium iodides are not functionally interchangeable. Substituting triethylphenylammonium iodide with a simple tetraalkylammonium analog—such as tetraethylammonium iodide—alters key physicochemical parameters that govern performance in specific applications. The presence of the phenyl ring increases lipophilicity (LogP 0.057 vs. -1.11 for tetraethylammonium iodide) [1], shifting partition coefficients and influencing phase-transfer efficiency [2]. Furthermore, the unique electronic and steric profile of the phenyl group enables distinct interactions in perovskite passivation and electrochemical systems, as quantified below. Procurement decisions based solely on the iodide counterion or quaternary ammonium class risk suboptimal results in applications where these structural nuances dictate outcome.

Lipophilicity shift
Phenyl ring markedly increases organic-phase affinity compared to tetraalkylammonium iodides, altering catalytic partitioning.
Electronic / steric profile
Aromatic ring introduces distinct interactions in perovskite passivation and electrochemical systems not replicated by simple alkyl chains.
Counterion equivalence myth
Selecting solely on iodide or quaternary ammonium class risks performance shifts in structure-sensitive applications.

Triethylphenylammonium Iodide: Head-to-Head Evidence


Perovskite Solar Cell Efficiency Gain via Passivation

Triethylphenylammonium iodide (PTEAI) applied as a 2D passivation layer on 3D (FAPbI₃)₁₋ₓ(MAPbBr₃)ₓ perovskite films increases the power conversion efficiency (PCE) to 20.2% compared to 18.8% for the pristine (untreated) device [1]. This represents an absolute gain of 1.4% in PCE.

Device Efficiency
Head-to-head
PCE 20.2% vs 18.8% (pristine)
Supports selection as passivation layer for efficiency studies
AM 1.5G; reported 7.4% relative gain
Perovskite Solar Cells Surface Passivation Photovoltaics

MAPbI₃ Perovskite Film Stability Extension

Phenyltriethylammonium iodide (PTEAI) extends the stability lifetime of methylammonium lead iodide (MAPbI₃) films by 4 ± 2 times over bare MAPbI₃ and by 1.3 ± 0.3 times over the state-of-the-art octylammonium bromide (OABr) capping layer [1]. The study employed accelerated aging conditions to quantify degradation rates.

Film Stability
Head-to-head
4× vs bare MAPbI₃; 1.3× vs OABr
Reported stability improvement over benchmark capping agent
Accelerated aging; time to 80% performance
Perovskite Stability Degradation Suppression Capping Layers

Lipophilicity in Phase-Transfer Catalysis

The octanol-water partition coefficient (LogP) of triethylphenylammonium iodide is 0.057 [1], whereas tetraethylammonium iodide exhibits a LogP of -1.11 . The ~1.17 log unit higher lipophilicity of the phenyl-substituted compound favors partitioning into organic phases, a critical attribute for efficient phase-transfer catalysis [2].

Lipophilicity (LogP)
Class-level
0.057 (Δ+1.17 vs tetraethylammonium)
Higher organic phase affinity supports phase-transfer efficiency
Computed partition coefficient
Phase-Transfer Catalysis Lipophilicity Organic Synthesis

Sulfonylation Reagent in Organic Synthesis

Triethylphenylammonium iodide is specified by reputable vendors as a sulfonylation reagent suitable for organic synthesis and drug discovery applications . Quantitative comparative yield data against alternative sulfonylation agents are not provided in the source.

Functional Role
Data to verify
Designated sulfonylation reagent
Intended utility in sulfonylation-based synthesis
No comparative performance data; vendor specification
Sulfonylation Organic Synthesis Drug Discovery

Triethylphenylammonium Iodide: Key Application Scenarios


Perovskite Solar Cell Fabrication for Efficiency and Stability

For research groups and industrial R&D teams developing perovskite solar cells, triethylphenylammonium iodide (PTEAI) should be prioritized as a surface passivation layer to boost power conversion efficiency and extend operational lifetime. The compound's demonstrated ability to increase PCE from 18.8% to 20.2% [1] and to prolong stability by a factor of 4 over bare films and 1.3 over OABr [2] makes it a high-value material for device optimization. Procurement of high-purity PTEAI is essential for reproducible deposition and passivation quality.

Phase-Transfer Catalysis in Organic Synthesis

Triethylphenylammonium iodide is a suitable phase-transfer catalyst for reactions where a balance of aqueous and organic solubility is critical. Its LogP of 0.057, compared to -1.11 for tetraethylammonium iodide [3], indicates enhanced organic-phase partitioning while retaining some water miscibility—a profile advantageous for biphasic nucleophilic substitutions and oxidations. Researchers should select this compound when moving beyond standard tetraalkylammonium catalysts to fine-tune reaction rates and yields [4].

Sulfonylation Reactions in Medicinal Chemistry

Laboratories engaged in sulfonylation of amines, amides, or anilides for drug discovery or chemical biology may procure triethylphenylammonium iodide as a dedicated sulfonylation reagent . While direct comparative performance data are sparse, the compound's commercial availability and specific designation support its use in methodology development and scale-up of sulfonylation-based synthetic routes.

Dye-Sensitized Solar Cell Electrolyte

Triethylphenylammonium iodide serves as a supporting electrolyte in DSSC systems, contributing to ionic conductivity and redox cycling [5]. Researchers optimizing DSSC electrolyte formulations should consider this compound when seeking alternatives to more common tetraalkylammonium iodides, as the phenyl group may alter interfacial charge transfer dynamics. Procurement decisions should be guided by comparative electrochemical characterization within the specific DSSC architecture.

Application
Selection Property
Validation Focus
Perovskite solar cell efficiency & stability studies
Reported PCE/stability gains as passivation layer
Efficiency and stability under device-relevant conditions
Phase-transfer catalysis in biphasic synthesis
Intermediate lipophilicity profile for organic-phase affinity
Reaction rate and yield in target nucleophilic substitution
Sulfonylation reactions for medicinal chemistry
Designated sulfonylation reagent identity
Reaction efficiency and substrate scope verification
Dye-sensitized solar cell electrolyte
Aromatic quaternary ammonium iodide for ionic conductivity
Interfacial charge transfer dynamics in DSSC architecture

Technical Documentation Hub

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